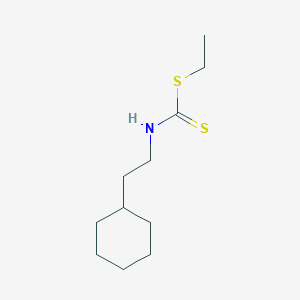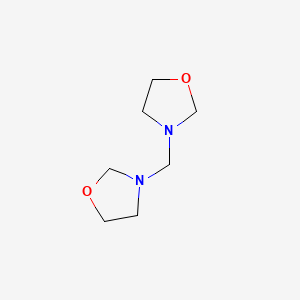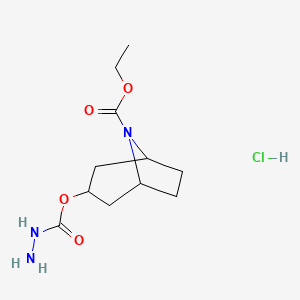
8-Azabicyclo(3.2.1)octane-8-carboxylic acid, 3-((hydrazinocarbonyl)oxy)-, ethyl ester, monohydrochloride, endo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Azabicyclo(3.2.1)octane-8-carboxylic acid, 3-((hydrazinocarbonyl)oxy)-, ethyl ester, monohydrochloride, endo- is a complex organic compound that belongs to the family of tropane alkaloids.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Azabicyclo(3.2.1)octane-8-carboxylic acid, 3-((hydrazinocarbonyl)oxy)-, ethyl ester, monohydrochloride, endo- typically involves the enantioselective construction of the 8-azabicyclo(3.2.1)octane scaffold. This can be achieved through various methodologies, including asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system . The reaction conditions often involve the use of rhodium (II) complex/chiral Lewis acid binary systems to achieve high diastereo- and enantioselectivities .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
8-Azabicyclo(3.2.1)octane-8-carboxylic acid, 3-((hydrazinocarbonyl)oxy)-, ethyl ester, monohydrochloride, endo- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives depending on the nucleophile used .
Wissenschaftliche Forschungsanwendungen
8-Azabicyclo(3.2.1)octane-8-carboxylic acid, 3-((hydrazinocarbonyl)oxy)-, ethyl ester, monohydrochloride, endo- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological systems and its role in various biochemical pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 8-Azabicyclo(3.2.1)octane-8-carboxylic acid, 3-((hydrazinocarbonyl)oxy)-, ethyl ester, monohydrochloride, endo- involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to its observed effects. The exact molecular targets and pathways involved are still under investigation, but they likely include neurotransmitter receptors and enzymes involved in metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 8-Azabicyclo(3.2.1)octane-8-carboxylic acid, 3-hydroxy-, ethyl ester
- 3-Benzylamino-8-aza-bicyclo(3.2.1)octane-8-carboxylic acid ethyl ester
Uniqueness
8-Azabicyclo(3.2.1)octane-8-carboxylic acid, 3-((hydrazinocarbonyl)oxy)-, ethyl ester, monohydrochloride, endo- is unique due to its specific functional groups and stereochemistry, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
67916-84-1 |
|---|---|
Molekularformel |
C11H20ClN3O4 |
Molekulargewicht |
293.75 g/mol |
IUPAC-Name |
ethyl 3-(hydrazinecarbonyloxy)-8-azabicyclo[3.2.1]octane-8-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H19N3O4.ClH/c1-2-17-11(16)14-7-3-4-8(14)6-9(5-7)18-10(15)13-12;/h7-9H,2-6,12H2,1H3,(H,13,15);1H |
InChI-Schlüssel |
TVCQTDAOKSUWRZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)N1C2CCC1CC(C2)OC(=O)NN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{1-[4-(2-Methylpropyl)phenyl]prop-1-en-1-yl}pyrrolidine](/img/structure/B14464187.png)


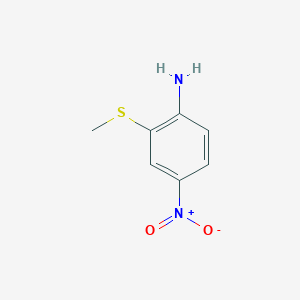
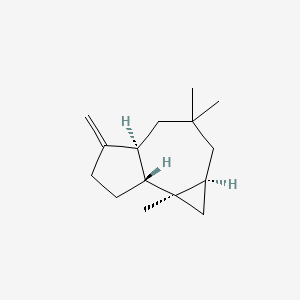
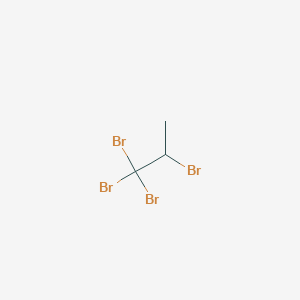
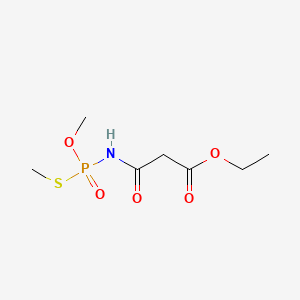
![2,7-Diethyl-1,6-dioxaspiro[4.4]nonane](/img/structure/B14464231.png)

![1-{[1,3-Bis(decyloxy)propan-2-YL]oxy}decane](/img/structure/B14464238.png)


